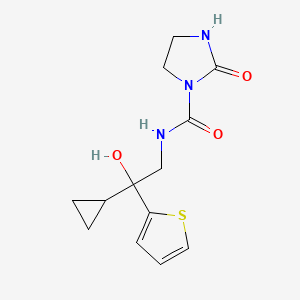

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

This compound is characterized by a unique hybrid structure combining a 2-oxoimidazolidine carboxamide core with a substituted ethyl side chain. Key structural features include:

- Thiophen-2-yl moiety: Aromatic heterocycle known for enhancing binding affinity to biological targets via π-π interactions.

- Hydroxyl group: Increases polarity, influencing solubility and hydrogen-bonding capacity.

- 2-Oxoimidazolidine carboxamide: A urea-derived core that may interact with enzymes or receptors through hydrogen bonding.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c17-11-14-5-6-16(11)12(18)15-8-13(19,9-3-4-9)10-2-1-7-20-10/h1-2,7,9,19H,3-6,8H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTXRVFXRXENMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)N2CCNC2=O)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of cyclopropylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-oxoimidazolidine-1-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The imidazolidine ring can be reduced to an imidazoline or imidazole derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazolidine ring could produce an imidazoline derivative.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The cyclopropyl and thiophene groups may interact with hydrophobic pockets in proteins, while the imidazolidine-1-carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Antibacterial Quinolone Derivatives ()

Compounds in this class share thiophen-2-yl substituents but differ in core structure and side chains:

Key Observations :

- The presence of thiophen-2-yl in quinolones correlates with enhanced antibacterial potency, likely due to improved membrane penetration or target binding .

- Cyclopropyl and hydroxyl groups in the target compound may reduce metabolic degradation compared to the oxoethyl or oximinoethyl chains in quinolones.

- The 2-oxoimidazolidine core lacks the planar aromaticity of quinolones, which could limit intercalation with bacterial DNA but improve selectivity for non-DNA targets.

Thiophen-2-yl Ethylamine Derivatives ()

These compounds feature thiophen-2-yl ethylamine motifs but are designed for distinct therapeutic applications:

Key Observations :

- Dual thiophen-2-yl substitution in compounds increases lipophilicity, which may enhance blood-brain barrier penetration for CNS targets .

- The hydroxyl group in the target compound contrasts with the propyl or ethoxy groups in , suggesting divergent solubility and pharmacokinetic profiles.

Research Findings and Implications

- Antibacterial Potential: While the target compound’s 2-oxoimidazolidine core differs from quinolones, its thiophen-2-yl and cyclopropyl groups may synergize to inhibit bacterial enzymes (e.g., DNA gyrase or topoisomerase IV) with reduced resistance risk .

- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, which could prolong the half-life compared to quinolone analogs .

- Target Selectivity: The absence of a planar aromatic system (vs. quinolones) may shift activity toward non-DNA targets, such as kinases or proteases.

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclopropane ring formation, hydroxyethyl group introduction, and carboxamide coupling. Key steps include:

- Cyclopropane-thiophene coupling : Use of chloroacetic acid and sodium acetate in acetic acid under reflux to stabilize intermediates .

- Carboxamide formation : Reaction of 2-oxoimidazolidine derivatives with activated carbonyl reagents (e.g., acyl chlorides) in polar aprotic solvents like DMF, monitored by TLC .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate high-purity products .

Optimization involves adjusting molar ratios (1.0–1.1 equiv), reflux times (3–5 hours), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Methodological Answer : Structural validation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.8–7.4 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., dihedral angles between thiophene and imidazolidine rings: 8.5–13.5°) and hydrogen-bonding networks .

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1670–1710 cm⁻¹, NH stretches at 3300–3400 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies focus on:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (IC₅₀ values reported in µM ranges) .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa, HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Repeating assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%) .

- HPLC-MS purity analysis : Detect trace byproducts (e.g., hydrolyzed carboxamides) that may interfere with activity .

- Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., replacing cyclopropyl with cyclohexyl to assess steric effects) .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Predict binding modes to targets like kinases (e.g., using AutoDock Vina with PDB structures) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for receptor interactions .

- Metabolic profiling : LC-MS/MS to identify metabolites in hepatocyte models, revealing stability and detox pathways .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer : SAR studies leverage:

- Bioisosteric replacement : Substituting thiophene with furan or imidazolidine with piperazine to modulate lipophilicity .

- Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) to correlate substituent positions with activity .

- Key Findings :

| Modification | Biological Impact | Reference |

|---|---|---|

| Thiophene → Benzothiophene | Enhanced antimicrobial activity (2× MIC) | |

| Hydroxyethyl → Methoxyethyl | Reduced cytotoxicity (IC₅₀ ↑ 40%) |

Q. What advanced experimental designs optimize synthesis yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent polarity) to maximize yield (e.g., from 65% to 88%) .

- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclopropanation), improving safety and reproducibility .

- In-line analytics : PAT tools (e.g., FT-IR probes) for real-time monitoring of intermediate formation .

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s solubility in aqueous buffers.

Resolution :

- Hypothesis : Polymorphism or pH-dependent ionization.

- Methods :

- PXRD : Compare diffraction patterns of batches synthesized at different pH (4.0 vs. 7.4) .

- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) .

- Outcome : Ionization of the hydroxy group at pH >6 increases solubility by 3-fold, explaining variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.